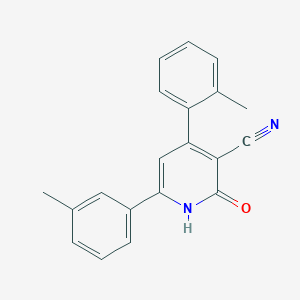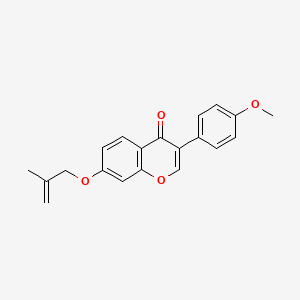![molecular formula C24H25N3O3 B11467889 5-(Furan-2-yl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11467889.png)
5-(Furan-2-yl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(FURAN-2-YL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the class of pyrazoloquinazolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(FURAN-2-YL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of the furan, methoxymethyl, and methoxyphenyl groups through various substitution reactions.
Final Assembly: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and methoxy groups.
Reduction: Reduction reactions could target the pyrazoloquinazoline core or the methoxy groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Signal Transduction: May play a role in modulating biological pathways.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases such as cancer or neurological disorders.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 5-(FURAN-2-YL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their biological activities.
Quinazolines: Widely studied for their medicinal properties.
Furan-Containing Compounds: Noted for their diverse chemical reactivity.
Uniqueness
5-(FURAN-2-YL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties.
属性
分子式 |
C24H25N3O3 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
5-(furan-2-yl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C24H25N3O3/c1-15-6-11-20-18(13-15)23(21-5-4-12-30-21)25-24-22(19(14-28-2)26-27(20)24)16-7-9-17(29-3)10-8-16/h4-5,7-10,12,15H,6,11,13-14H2,1-3H3 |
InChI 键 |
WWUDCKUTFDTDMB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C1)C(=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)OC)C5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11467807.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11467820.png)
![Methyl 2-{[2-({2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}amino)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B11467824.png)

![3-(4-chlorophenyl)-2-ethyl-7-(1H-1,2,4-triazol-5-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11467842.png)
![1-{5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine](/img/structure/B11467844.png)
![ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11467860.png)

![Methyl [(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate](/img/structure/B11467870.png)
![7-(5-Bromo-2-fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11467878.png)
![4-[1-(6-chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11467883.png)
![1-(4-Fluorophenyl)-7-(4-methoxyphenyl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11467891.png)
![3,4-dimethoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11467894.png)
